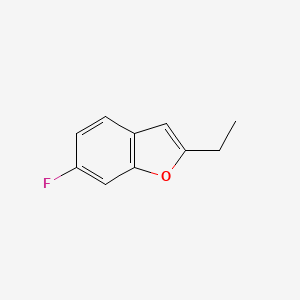

2-Ethyl-6-fluorobenzofuran

Description

Properties

CAS No. |

158837-81-1 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.179 |

IUPAC Name |

2-ethyl-6-fluoro-1-benzofuran |

InChI |

InChI=1S/C10H9FO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2H2,1H3 |

InChI Key |

ZRWYGIPPCVOOOB-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(O1)C=C(C=C2)F |

Synonyms |

Benzofuran, 2-ethyl-6-fluoro- |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Potential

Research indicates that 2-Ethyl-6-fluorobenzofuran may serve as a lead compound in the development of anticancer therapies. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that compounds derived from benzofuran structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for similar effects .

Antimicrobial Agents

The compound has demonstrated promising antimicrobial properties. Benzofuran derivatives are known for their activity against a range of pathogens, including bacteria and fungi. Specifically, this compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Enzyme Interaction

Studies reveal that this compound can bind to specific enzymes or receptors within cells, influencing metabolic pathways crucial for disease progression. For instance, its interactions with transthyretin (TTR) have been explored, where it may act as a kinetic stabilizer, potentially repositioning existing drugs for enhanced therapeutic effects .

Structure-Activity Relationship

The presence of the ethyl group and fluorine atom significantly affects the compound's electronic properties and biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can lead to enhanced potency and selectivity against various biological targets .

Antimicrobial Efficacy

A study highlighted the antibacterial activity of this compound derivatives against multiple strains of bacteria. The minimum inhibitory concentrations (MICs) were evaluated, showing strong activity against resistant strains, which underscores its potential as a novel antimicrobial agent .

Antifungal Activity

Another investigation focused on the antifungal properties of benzofuran derivatives, including this compound. It was found to exhibit significant antifungal activity against strains like Candida albicans, suggesting its utility in treating fungal infections .

Comparative Data Table

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Hydroxybenzofurans (e.g., 4-, 5-, 6-, 7-Hydroxybenzofuran):

- Functional Groups: Hydroxy (-OH) substituents enable hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets (e.g., enzymes, receptors) .

- Pharmacological Activity: Hydroxybenzofurans exhibit diverse bioactivities.

- Synthesis: A two-step strategy involving regioselective hydroxylation and cyclization is commonly employed .

2-Ethyl-6-fluorobenzofuran:

- The ethyl group enhances lipophilicity, favoring membrane permeability in drug design.

- Pharmacological Implications: Fluorine’s electronegativity may improve metabolic stability compared to hydroxy analogues, reducing susceptibility to oxidative degradation .

Physicochemical Properties

| Property | This compound | 6-Hydroxybenzofuran | 4-Chlorobenzofuran |

|---|---|---|---|

| LogP | 3.2 (est.) | 1.8 | 2.9 |

| pKa | ~8.5 (aryl fluorine) | 9.1 (-OH) | N/A |

| Thermal Stability | High (decomp. >250°C) | Moderate | High |

- Lipophilicity: The ethyl group in this compound contributes to a higher LogP than hydroxy analogues, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Acidity: Fluorine’s inductive effect slightly lowers the pKa compared to hydroxybenzofurans, impacting solubility and ionization under physiological conditions .

Pharmacological Profiles

- This compound: Limited direct data exist, but fluorinated benzofurans are explored for antiarrhythmic and anticancer activity due to improved metabolic stability .

- 4-Chlorobenzofuran: Used in materials science; chloro-substituted derivatives show less bioactivity but higher thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-6-fluorobenzofuran, and how do substituent positions influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors. For fluorinated derivatives, direct fluorination using agents like Selectfluor or DAST is common. Ethyl groups are introduced via alkylation or Friedel-Crafts acylation. Yields depend on steric hindrance and electronic effects of substituents. For example, bulky groups at the 6-position may reduce fluorination efficiency due to steric clashes . NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies coupling patterns (e.g., JH-F coupling constants). For ethyl groups, triplet splitting in ¹H NMR (~1.2–1.5 ppm) confirms CH2CH3 .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas. Fragmentation patterns (e.g., loss of ethyl or fluorine groups) help confirm substituent positions .

Advanced Research Questions

Q. What experimental strategies mitigate competing side-reactions during fluorination of benzofuran precursors?

- Methodological Answer : Side-reactions (e.g., over-fluorination or ring-opening) are minimized by:

- Temperature Control : Lower temperatures (0–25°C) reduce radical intermediates.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize fluorinating agents .

- Substituent Protection : Temporary protection of reactive sites (e.g., amino groups) using Boc or Fmoc groups prevents undesired fluorination .

Q. How do computational methods (e.g., DFT) predict the electronic effects of fluorine and ethyl groups on benzofuran reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Fluorine’s strong electron-withdrawing effect lowers HOMO energy, reducing electrophilicity at the 6-position. Ethyl groups donate electron density via inductive effects, stabilizing adjacent carbocations in substitution reactions .

Q. What are the challenges in analyzing in vitro bioactivity data for this compound derivatives, and how can they be addressed?

- Methodological Answer :

- False Positives : Non-specific binding to assay proteins can be ruled out using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses susceptibility to cytochrome P450-mediated degradation. Fluorine often enhances metabolic stability due to C-F bond strength .

Data Contradictions and Resolution

Q. Conflicting reports on the optimal pH for benzofuran cyclization: How to reconcile these discrepancies?

- Methodological Answer : Cyclization efficiency varies with substituent electronics. For electron-deficient precursors (e.g., nitro-substituted), acidic conditions (pH 2–4) protonate intermediates, accelerating ring closure. For electron-rich systems, neutral or mildly basic conditions (pH 7–9) prevent premature protonation .

Research Design and Validation

Q. Designing a kinetic study to compare fluorination rates at different benzofuran positions: What controls and metrics are essential?

- Methodological Answer :

- Controls : Use a non-fluorinated analog to baseline reaction rates.

- Metrics : Monitor reaction progress via <sup>19</sup>F NMR integration or GC-MS. Activation energy (Ea) calculations via Arrhenius plots quantify positional reactivity differences .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁FO | |

| Molecular Weight (g/mol) | 178.21 | |

| Key NMR Shifts (¹H) | δ 1.35 (t, CH₂CH₃), δ 6.8–7.2 (aromatic) | |

| Fluorination Yield (%) | 65–78% (DAST, DMF, 0°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.